molecular formula C22H30N2O4S B2840217 4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954048-81-8

4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Katalognummer B2840217
CAS-Nummer: 954048-81-8
Molekulargewicht: 418.55
InChI-Schlüssel: ATVFMWNPEYYRPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains an isobutoxy group and a phenylmorpholino group, which could potentially influence its physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .

Wissenschaftliche Forschungsanwendungen

Endothelin Antagonists

  • Biphenylsulfonamide Endothelin Antagonists : A study by Murugesan et al. (1998) explored biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. They found that hydrophobic groups like isobutyl or isopropoxyl, similar to isobutoxy, at the 4'-position of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to improved binding and functional activity. This has implications for developing oral active endothelin antagonists (Murugesan et al., 1998).

Carbonic Anhydrase Inhibitors

  • Inhibition of Human Carbonic Anhydrases : Several studies, including those by Gul et al. (2016, 2017), have synthesized various benzenesulfonamides and evaluated their potential as carbonic anhydrase (CA) inhibitors. These compounds showed strong inhibitory effects on human cytosolic isoforms hCA I and II, and could be considered for further studies in this area (Gul et al., 2016); (Gul et al., 2017).

Anticancer and Antimetastatic Activity

  • Anticancer and Antimetastatic Potential : Pacchiano et al. (2011) found that ureido-substituted benzenesulfonamides showed strong inhibition of various human carbonic anhydrases and had significant effects on reducing metastases in breast cancer models. This indicates their potential as novel antimetastatic drugs (Pacchiano et al., 2011).

Synthesis and Bioevaluation

  • Microwave-Assisted Synthesis for Bioevaluation : The microwave-assisted synthesis of new sulfonamides and their evaluation in terms of cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes have been explored. Compounds with high potency selectivity expression (PSE) values and low inhibition constants (Ki) have been identified as leader compounds for further research (Gul et al., 2017).

Other Applications

  • Treatment of Prostate Diseases : In capillary electrophoresis studies, Maier et al. (2005) separated enantiomers of a related compound, tamsulosin, which is frequently used in the treatment of prostate diseases. This highlights the potential application of related benzenesulfonamide compounds in therapeutic areas (Maier et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Many benzenesulfonamides are safe for use as drugs, but some may have side effects or toxicities . Without specific safety data for this compound, it’s difficult to provide an accurate assessment of its safety and hazards.

Eigenschaften

IUPAC Name

4-(2-methylpropoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-18(2)17-28-20-8-10-21(11-9-20)29(25,26)23-12-13-24-14-15-27-22(16-24)19-6-4-3-5-7-19/h3-11,18,22-23H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVFMWNPEYYRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.